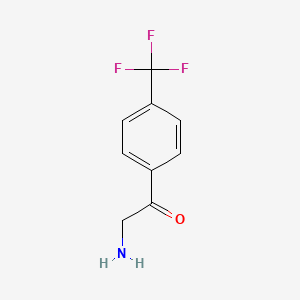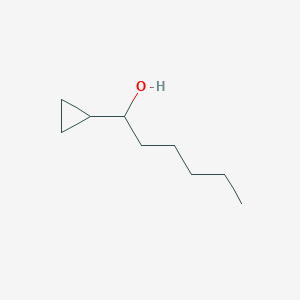
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro, dihydroxy, and methoxyethyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-dihydroxybenzaldehyde and 2-methoxyethylamine.
Condensation Reaction: The aldehyde group of 3-chloro-4,5-dihydroxybenzaldehyde reacts with 2-methoxyethylamine in the presence of a suitable catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the quinazolinone core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinazolinone core or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Ammonia (NH₃), thiols (R-SH).
Major Products
Oxidation Products: Quinones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-4,5-dihydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the methoxyethyl group.
2-(3-Chloro-4,5-dihydroxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-4-one: Contains a methyl group instead of a methoxyethyl group.
Uniqueness
Structural Features: The presence of the methoxyethyl group in 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one may confer unique chemical and biological properties compared to similar compounds.
Biological Activity: Differences in biological activity due to variations in molecular structure.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17ClN2O4 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
2-(3-chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H17ClN2O4/c1-24-7-6-20-16(10-8-12(18)15(22)14(21)9-10)19-13-5-3-2-4-11(13)17(20)23/h2-5,8-9,16,19,21-22H,6-7H2,1H3 |
InChI Key |
AATCJYJVBBWWLJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


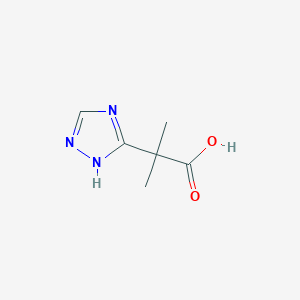
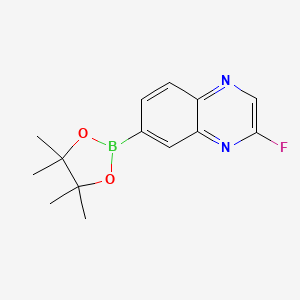
![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)

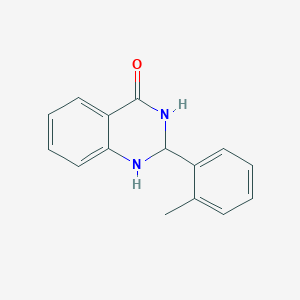
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)

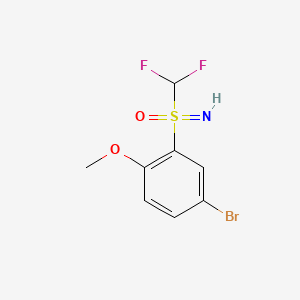
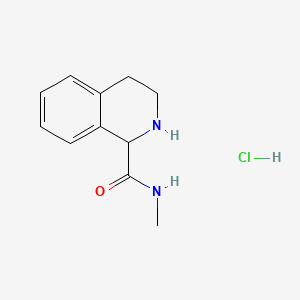
![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
